1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
CAS No.: 1171607-85-4
Cat. No.: VC8406835
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171607-85-4 |
|---|---|
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 1-ethyl-4-pyrrolidin-2-ylpyrazole |
| Standard InChI | InChI=1S/C9H15N3/c1-2-12-7-8(6-11-12)9-4-3-5-10-9/h6-7,9-10H,2-5H2,1H3 |
| Standard InChI Key | CTQQXOPQZPHQDW-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C=N1)C2CCCN2 |
| Canonical SMILES | CCN1C=C(C=N1)C2CCCN2 |
Introduction
Chemical Identity and Structural Features
1-Ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol . The IUPAC name, 1-ethyl-4-pyrrolidin-2-ylpyrazole, reflects its substitution pattern: an ethyl group at position 1 and a pyrrolidine ring fused at position 4 of the pyrazole core.
Key Structural Properties
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Pyrazole Ring: The core structure provides aromatic stability and sites for electrophilic substitution.
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Ethyl Group: Enhances lipophilicity, influencing pharmacokinetic properties.
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Pyrrolidinyl Substituent: Introduces a three-dimensional conformation, enabling interactions with biological targets .
Table 1: Physicochemical and Identifiable Properties
| Property | Value |
|---|---|
| CAS Number | 1171607-85-4 |
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 1-ethyl-4-pyrrolidin-2-ylpyrazole |
| InChI Key | CTQQXOPQZPHQDW-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C=N1)C2CCCN2 |
| Appearance | Liquid at room temperature |
| Storage Conditions | Room temperature, inert atmosphere |
Synthesis and Production Methods
The synthesis of 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole typically involves alkylation reactions between azole precursors and pyrrolidine derivatives. A two-step protocol reported by Zhersh et al. (2013) is widely applicable :
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Alkylation of Azoles: Pyrazole is treated with a mesylated pyrrolidine precursor (e.g., benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate mesylate) under basic conditions.
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Deprotection: Removal of protective groups (e.g., benzyloxycarbonyl [Cbz]) via catalytic hydrogenation or acidic hydrolysis yields the final product.
Reaction Scheme
Industrial-scale production employs continuous flow reactors to optimize yield (reported 16–65%) and purity . Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to dissolve both polar and nonpolar reactants.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water due to the pyrrolidine moiety’s hydrophobicity .
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Stability: Stable at room temperature but sensitive to prolonged exposure to light or moisture, necessitating storage under inert conditions .
Spectroscopic Data
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NMR: -NMR spectra show characteristic signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and pyrrolidine protons (δ 2.8–3.2 ppm, multiplet) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 165.24 [M+H]⁺, consistent with the molecular formula .
Applications in Research and Industry
Pharmaceutical Development
1-Ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole serves as a key intermediate in synthesizing:
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Enzyme Inhibitors: Modulates kinase and protease activity through hydrogen bonding with the pyrrolidine nitrogen .
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Receptor Ligands: The pyrazole core mimics purine structures, enabling interactions with adenosine receptors .
Table 2: Potential Therapeutic Targets
| Target Class | Mechanism of Action |
|---|---|
| Kinases | ATP-binding site inhibition |
| GPCRs | Allosteric modulation |
| Ion Channels | Gating regulation |
Material Science
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Coordination Polymers: The pyrrolidine nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage .
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Catalysis: Palladium complexes of this compound catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) .
Future Research Directions
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Pharmacological Profiling: Systematic evaluation of bioavailability, metabolism, and toxicity in preclinical models.
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Synthetic Optimization: Development of enantioselective routes to access chiral derivatives .
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Material Applications: Exploration of metal-organic frameworks (MOFs) for carbon capture .
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